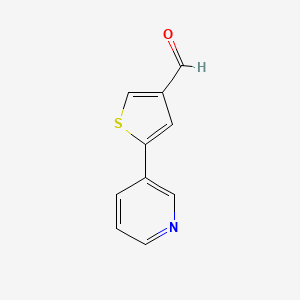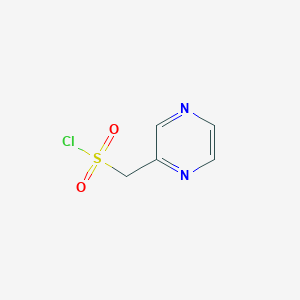
Pyrazin-2-ylmethanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazin-2-ylmethanesulfonyl chloride: is a chemical compound with the molecular formula C₅H₅ClN₂O₂S. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrazin-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Pyrazin-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like amines or alcohols in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Pyrazin-2-ylmethanesulfonyl chloride is widely used as a building block in the synthesis of more complex molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a protecting group for amines .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions. It is also employed in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its reactivity and versatility make it a valuable intermediate in the production of various agrochemical products .
Mecanismo De Acción
The mechanism of action of pyrazin-2-ylmethanesulfonyl chloride primarily involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles .
Comparación Con Compuestos Similares
Pyrazin-2-ylbenzenesulfonamide: Similar in structure but contains a benzene ring instead of a methanesulfonyl group.
Methanesulfonyl Chloride: Lacks the pyrazine ring but shares the sulfonyl chloride functional group.
Uniqueness: Pyrazin-2-ylmethanesulfonyl chloride is unique due to the presence of both the pyrazine ring and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H5ClN2O2S |
|---|---|
Peso molecular |
192.62 g/mol |
Nombre IUPAC |
pyrazin-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-5-3-7-1-2-8-5/h1-3H,4H2 |
Clave InChI |
ZBJSWCJOMVZDKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



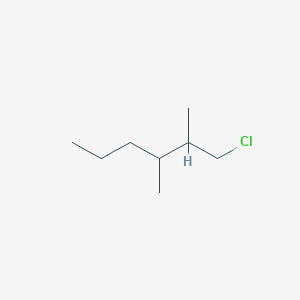
![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B13192490.png)
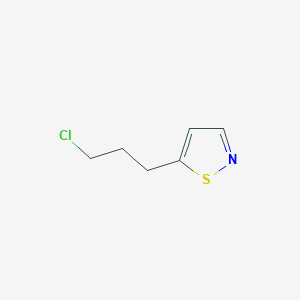
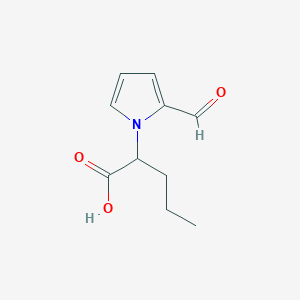
![N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide](/img/structure/B13192511.png)
![1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13192521.png)
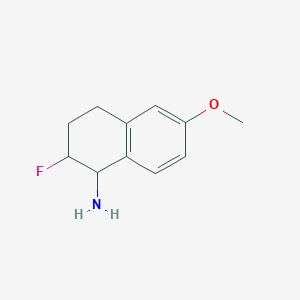
![2-[(3,4-Difluorophenyl)methyl]oxirane](/img/structure/B13192535.png)

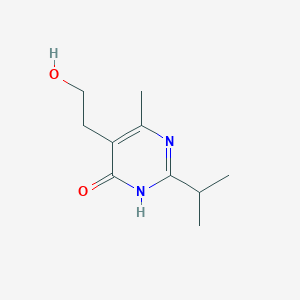
![1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine](/img/structure/B13192554.png)
![[2-(Bromomethyl)butyl]benzene](/img/structure/B13192559.png)
